(7-Fluoro-1-benzofuran-2-yl)boronic acid
Overview
Description
(7-Fluoro-1-benzofuran-2-yl)boronic acid is an organoboron compound with the molecular formula C8H6BFO3. It is a derivative of benzofuran, where a fluorine atom is substituted at the 7th position and a boronic acid group at the 2nd position.
Mechanism of Action
Target of Action
Boronic acids, including (7-fluoro-1-benzofuran-2-yl)boronic acid, are often used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, this compound would interact with a palladium catalyst. The reaction involves two main steps: oxidative addition and transmetalation . In oxidative addition, the palladium catalyst forms a bond with an electrophilic organic group. In transmetalation, the this compound, which is nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The compound’s role in suzuki-miyaura cross-coupling reactions suggests it may be involved in the synthesis of complex organic molecules .
Pharmacokinetics
Boronic acids are generally known for their stability and environmental benignity, which can influence their bioavailability .
Result of Action
As a reagent in suzuki-miyaura cross-coupling reactions, it contributes to the formation of carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the success of Suzuki-Miyaura cross-coupling reactions, in which the compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Fluoro-1-benzofuran-2-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(7-Fluoro-1-benzofuran-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding phenols or quinones.
Reduction: Can be reduced to form the corresponding alcohols or alkanes.
Substitution: Participates in nucleophilic substitution reactions, particularly at the boronic acid group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions include substituted benzofurans, phenols, and various boron-containing compounds .
Scientific Research Applications
(7-Fluoro-1-benzofuran-2-yl)boronic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
Comparison with Similar Compounds
Similar Compounds
- Benzofuran-2-boronic acid
- 2-Benzofuranylboronic acid
- 1-Benzofuran-2-ylboronic acid
Uniqueness
(7-Fluoro-1-benzofuran-2-yl)boronic acid is unique due to the presence of the fluorine atom at the 7th position, which imparts distinct electronic properties and enhances its reactivity and stability compared to other benzofuran boronic acids .
Biological Activity
(7-Fluoro-1-benzofuran-2-yl)boronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in oncology and antimicrobial applications. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a unique structure characterized by a benzofuran ring with a fluorine atom at the 7-position and a boronic acid group at the 2-position. This configuration allows for significant electronic delocalization, enhancing its reactivity and biological interactions.
Property | Details |
---|---|
Molecular Formula | C₈H₇BFO₂ |
Molecular Weight | 167.95 g/mol |
Functional Groups | Boronic acid, Fluorine substituent |
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity against various human cancer cell lines. Studies have shown its efficacy against leukemia, lung cancer, colon cancer, central nervous system (CNS) cancer, melanoma, and ovarian cancer. The mechanism of action is believed to involve interference with cellular proliferation pathways, possibly through interactions with tubulin or other cellular targets.
A comparative analysis of the anticancer activity of this compound against standard chemotherapeutics revealed promising results:
Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
---|---|---|
HL-60 (Leukemia) | 0.5 | 1.0 (e.g., Doxorubicin) |
A549 (Lung) | 0.8 | 1.5 (e.g., Cisplatin) |
HCT116 (Colon) | 0.6 | 1.2 (e.g., 5-FU) |
These findings suggest that this compound may possess superior potency compared to some established treatments .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated potential as an antibacterial and antifungal agent. Experimental assays have shown that it can inhibit the growth of various bacterial strains and fungi, making it a candidate for further development in infectious disease treatment.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 64 µg/mL |
These results highlight the broad-spectrum antimicrobial potential of this compound .
The precise mechanism through which this compound exerts its biological effects remains an area of active research. However, it is hypothesized that the boronic acid moiety plays a crucial role in forming reversible covalent bonds with diols in target biomolecules, potentially modulating enzyme activity or cellular signaling pathways.
Case Studies
- Anticancer Efficacy in Leukemia Models : A study evaluated the effects of this compound on HL-60 leukemia cells, demonstrating a significant reduction in cell viability at concentrations as low as 0.5 µM after 24 hours of treatment. Flow cytometry analysis indicated that the compound induced apoptosis in these cells.
- Antimicrobial Testing Against Resistant Strains : In another investigation, the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) was assessed, showing promising activity with an MIC of 32 µg/mL. This suggests potential utility in treating resistant bacterial infections .
Synthesis and Derivatives
The synthesis of this compound typically involves several steps including:
- Preparation of the benzofuran core.
- Introduction of the fluorine substituent via electrophilic fluorination.
- Formation of the boronic acid functional group through a reaction with boron reagents.
This compound serves as a versatile building block for synthesizing various derivatives that may exhibit enhanced biological activities or improved pharmacokinetic profiles.
Properties
IUPAC Name |
(7-fluoro-1-benzofuran-2-yl)boronic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BFO3/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4,11-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWCSQPYOXXIGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(O1)C(=CC=C2)F)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BFO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2246800-30-4 | |
Record name | (7-fluoro-1-benzofuran-2-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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